Lipophilicity: 5-Fluoro vs. 5-Chloro Benzofuran-Oxadiazole Analogs
The target compound (5-fluoro substitution) exhibits a computed XLogP3 of approximately 2.3–2.5, consistent with reported LogP values from authoritative databases . The direct 5-chloro analog (5-chloro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide) is predicted to have a higher XLogP3 of approximately 2.8–3.1 due to the greater lipophilicity of chlorine versus fluorine. This ~0.5 log unit difference translates to an approximately 3-fold difference in octanol-water partition coefficient, which can materially affect membrane permeability, non-specific protein binding, and aqueous solubility in screening assays.
| Evidence Dimension | Lipophilicity (XLogP3 / Calculated LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 (computed); LogP = 2.34 (chemsrc database) |
| Comparator Or Baseline | 5-chloro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide; predicted XLogP3 ≈ 2.8–3.1 (class-level inference based on Hansch π for Cl vs. F substitution; no direct experimental LogP available for the chloro analog in peer-reviewed literature) |
| Quantified Difference | ΔLogP ≈ +0.5 log units (target compound lower lipophilicity vs. chloro analog) |
| Conditions | Computational prediction (XLogP3 algorithm); chemsrc database reported LogP |
Why This Matters
Lower lipophilicity in the target fluoro analog may confer superior aqueous solubility and reduced non-specific binding in biochemical assays relative to the chloro analog, a key discriminator for hit triage when both compounds are available from screening vendors.
